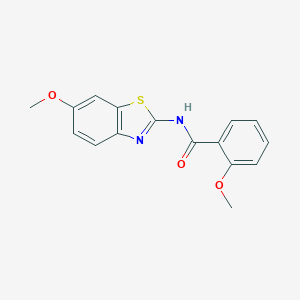
2-(4-chlorophenyl)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide, commonly known as CPBA, is a chemical compound that has been extensively studied for its potential use in scientific research. CPBA is a member of the benzoxazole family, which is known for its diverse biological activities.
Mécanisme D'action
CPBA is believed to inhibit kinase activity by binding to the ATP-binding site of the kinase. CPBA has been shown to inhibit the autophosphorylation of JAK2, which is a key step in the activation of the JAK-STAT signaling pathway.
Biochemical and Physiological Effects:
CPBA has been shown to inhibit the growth of several cancer cell lines, including leukemia, breast cancer, and lung cancer cells. CPBA has also been shown to induce apoptosis in cancer cells. CPBA has been shown to inhibit the proliferation of T cells and B cells, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPBA in lab experiments is its high selectivity for kinases. CPBA has been shown to have little or no effect on the activity of other enzymes, such as phosphatases. One limitation of using CPBA in lab experiments is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the study of CPBA. One direction is to further investigate its potential as a kinase inhibitor in cancer research. Another direction is to explore its potential as a fluorescent probe for the detection of other metal ions, such as iron and nickel. Additionally, further studies could be conducted to investigate the effects of CPBA on other cellular processes, such as autophagy and apoptosis.
Méthodes De Synthèse
CPBA can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-bromo-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide with 4-chlorophenylboronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 2-bromo-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide with 4-chloropyridine in the presence of a palladium catalyst.
Applications De Recherche Scientifique
CPBA has been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and zinc. CPBA has also been studied for its potential use as a kinase inhibitor in cancer research. CPBA has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and c-Kit.
Propriétés
Formule moléculaire |
C20H14ClN3O2 |
|---|---|
Poids moléculaire |
363.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C20H14ClN3O2/c21-15-3-1-13(2-4-15)11-19(25)23-16-5-6-18-17(12-16)24-20(26-18)14-7-9-22-10-8-14/h1-10,12H,11H2,(H,23,25) |
Clé InChI |
IIDRDWMBFNDXAC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)Cl |
SMILES canonique |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)



![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)

![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)